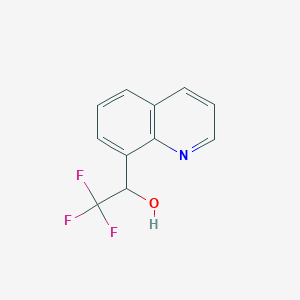![molecular formula C10H6F3NO3 B13712335 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxy group at the 5-position and a trifluoromethoxyphenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of α,β-acetylenic oximes with copper (I) chloride (CuCl) as a catalyst, leading to the formation of substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods: Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO₂) in acetic acid is commonly used for oxidation reactions.
Reduction: Triethyl silane in trifluoroacetic acid is used for regioselective reduction.
Substitution: Various reagents such as phosphine, acyl chloride, and bases are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.
Applications De Recherche Scientifique
Chemistry: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole is used as a building block in the synthesis of more complex molecules due to its versatile reactivity and stability .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the hydroxy group, enables the compound to form hydrogen bonds with target proteins, modulating their activity .
Comparaison Avec Des Composés Similaires
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4(5H)-ones: These compounds are structurally similar but contain a dimethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenylboronic acid: This compound shares the trifluoromethoxy group but differs in its overall structure and reactivity.
Uniqueness: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole is unique due to the presence of both the hydroxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery and development .
Propriétés
Formule moléculaire |
C10H6F3NO3 |
|---|---|
Poids moléculaire |
245.15 g/mol |
Nom IUPAC |
3-[4-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-9(15)17-14-8/h1-5,14H |
Clé InChI |
OTEVWPWEDOWTSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)ON2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)


![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)







